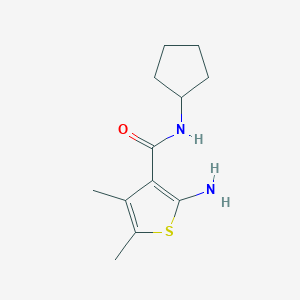

2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide

Description

2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide (molecular formula: C₁₃H₁₉N₂OS; molecular weight: 267.37 g/mol) is a substituted 2-aminothiophene derivative characterized by a cyclopentyl group attached to the carboxamide moiety at position 3 of the thiophene ring. The compound’s structure features dimethyl substitutions at positions 4 and 5 of the thiophene core, which influence its electronic and steric properties. This molecule belongs to a class of thiophene carboxamides with demonstrated biological relevance, including antioxidant, antimicrobial, and anti-inflammatory activities . Its synthesis typically involves the Gewald reaction, a well-established method for constructing 2-aminothiophene derivatives .

Properties

IUPAC Name |

2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-7-8(2)16-11(13)10(7)12(15)14-9-5-3-4-6-9/h9H,3-6,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJSQHMGQSSDTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC2CCCC2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Amino and Carboxamide Groups: The amino group is introduced via an amination reaction, while the carboxamide group is formed through an amidation reaction.

Cyclopentyl Substitution: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes:

Batch Processing: Conducting reactions in large reactors with controlled temperature and pressure.

Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the carboxamide group.

Substitution: Substituted derivatives with various functional groups replacing the amino or carboxamide groups.

Scientific Research Applications

Overview

2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide is a heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and material science. Its unique structure enables it to interact with biological systems and materials in ways that can lead to significant applications.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including multidrug-resistant variants .

2. Anti-inflammatory Properties

The compound has potential as an anti-inflammatory agent. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation-related conditions . The mechanism of action typically involves the modulation of signaling pathways associated with inflammation.

3. Antimicrobial Effects

Thiophene derivatives are also known for their antimicrobial activities. The structural features of this compound may enhance its efficacy against various pathogens, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

1. Organic Electronics

The compound is being explored for its applications in organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for incorporation into materials used for electronic devices, potentially leading to advancements in display technologies and energy-efficient lighting solutions.

2. Sensor Technology

Due to its unique chemical structure, this compound may be utilized in sensor technology. Its ability to interact with specific analytes can be harnessed for the development of sensors that detect environmental pollutants or biological markers.

Case Studies

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to proteins or enzymes, altering their activity.

Pathways Involved: It can modulate biochemical pathways related to inflammation, pain, and cellular signaling.

Comparison with Similar Compounds

Key Observations :

Antioxidant Activity

- Target Compound: No direct data available, but structurally similar 2-aminothiophene carboxamides exhibit radical scavenging activity. For example, 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) showed 56.9% DPPH scavenging at 100 μM, attributed to the polar carboxamide group enhancing electron donation .

- Analog Comparison: Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3f) demonstrated 80% yield and strong antioxidant activity (IR: 3464 cm⁻¹ for N-H stretch), suggesting that electron-withdrawing groups (e.g., nitrile) synergize with carboxamide for radical quenching . Compounds with fused cyclohexane rings (e.g., tetrahydrobenzo[b]thiophenes) showed marginally lower activity (~55.5% nitric oxide scavenging), likely due to reduced solubility .

Antimicrobial Activity

- Target Compound: Not explicitly tested, but analogs like thieno[2,3-d]pyrimidine derivatives (synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide) displayed antibacterial activity comparable to streptomycin .

- Analog Comparison: 2-Amino-N-(2-furylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide exhibited broad-spectrum antimicrobial effects, highlighting the importance of heteroaromatic substituents (e.g., furyl) in target binding .

Key Differences :

- The target compound’s synthesis relies on the Gewald reaction, which is versatile but moderate-yielding, whereas Knoevenagel condensations offer higher yields due to optimized catalysts .

Physicochemical and Crystallographic Insights

- Hydrogen Bonding: In 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, intramolecular N–H···O and C–H···O bonds create a rigid conformation, whereas the cyclopentyl group in the target compound may favor intermolecular interactions due to its non-planar structure .

- Lipophilicity : The cyclopentyl substituent (LogP ~2.8) likely improves blood-brain barrier penetration compared to polar 2-methoxyphenyl (LogP ~1.9) or unsubstituted carboxamide analogs .

Biological Activity

2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring substituted with an amino group, a cyclopentyl group, and two methyl groups at positions 4 and 5. Its molecular formula is C₁₂H₁₈N₂OS, with a molecular weight of approximately 238.35 g/mol. This article reviews its biological activity, including anti-cancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the cyclopentyl group and dimethyl substitutions on the thiophene ring enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂OS |

| Molecular Weight | 238.35 g/mol |

| Structural Features | Thiophene ring, amino group, cyclopentyl group, dimethyl groups |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity:

- Anti-Cancer Activity : The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. Related compounds have shown IC50 values in the low micromolar range against specific cancer types, suggesting potential as an anti-cancer agent .

- Mechanism of Action : Molecular docking studies suggest that this compound may bind effectively to receptors or enzymes involved in cancer proliferation pathways. Further research is needed to elucidate its precise mechanism of action and potential off-target effects .

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been identified that may provide insights into the biological activity of this compound:

| Compound Name | Structural Feature |

|---|---|

| 2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide | Cyclohexyl group instead of cyclopentyl |

| 2-Amino-N-cyclopropyl-4,5-dimethylthiophene-3-carboxamide | Smaller cyclopropyl group |

| 2-Amino-N-(4-methylcyclohexyl)-4,5-dimethylthiophene-3-carboxamide | Substituted cyclohexane with methyl |

The unique combination of structural features in this compound distinguishes it from other compounds and contributes to its distinctive biological profile.

Case Studies

Research has demonstrated the efficacy of related thiophene derivatives in various biological applications:

- Topoisomerase Inhibition : In studies involving new thiophene-based compounds, some derivatives exhibited potent and selective topoisomerase II inhibitory activity. These compounds showed significant anticancer effects on breast, colon, lung, and prostate cancer cell lines at low micromolar levels .

- Reactive Oxygen Species (ROS) Induction : Compounds similar to this compound have been shown to induce ROS levels in cancer cells, leading to apoptotic effects during cell cycle analyses .

Q & A

Basic Question: What synthetic methodologies are optimal for preparing 2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide and its derivatives?

Answer:

The Gewald reaction is a cornerstone for synthesizing thiophene-3-carboxamide derivatives. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (a key precursor) is synthesized via condensation of ethyl methyl ketone with cyanoacetanilide derivatives in the presence of sulfur and a base like diethylamine . Subsequent cyclopentyl-group incorporation involves nucleophilic substitution or coupling reactions. For advanced derivatives, Knoevenagel condensation can introduce α,β-unsaturated ketones using substituted benzaldehydes and catalytic piperidine, achieving yields of 72–94% after alcohol recrystallization . Optimization requires strict control of solvent polarity (e.g., toluene or ethanol), temperature (reflux conditions), and stoichiometric ratios.

Basic Question: How can researchers confirm the structural integrity of synthesized thiophene-3-carboxamide derivatives?

Answer:

Multimodal analytical validation is critical:

- IR Spectroscopy : Confirm NH (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and thiophene ring vibrations (700–800 cm⁻¹) .

- NMR : ¹H NMR identifies methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and cyclopentyl CH₂ groups (δ 1.7–2.7 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O interactions) and dihedral angles between aromatic rings (e.g., 13.9° in N-aryl derivatives) .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values) and superoxide dismutase (SOD) mimicry tests .

- Anti-inflammatory Screening : Carrageenan-induced rat paw edema models measure COX-2 inhibition .

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ .

Advanced Question: How can computational tools enhance the design of novel thiophene-3-carboxamide derivatives?

Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

- Reaction Path Search : Identifies optimal conditions (e.g., solvent, catalyst) for Knoevenagel condensations .

- Docking Studies : Simulate binding interactions with biological targets (e.g., adenosine receptors) to prioritize substituents (e.g., electron-withdrawing groups on the cyclopentyl ring) .

- ADMET Prediction : Tools like SwissADME forecast solubility (LogP), metabolic stability, and toxicity early in synthesis planning .

Advanced Question: How should researchers resolve contradictions in biological activity data across structurally similar derivatives?

Answer:

- Meta-Analysis : Compare IC₅₀ values across studies, controlling for assay protocols (e.g., cell line variability) .

- Structural Clustering : Group derivatives by substituent position (e.g., para- vs. ortho-substituted aryl groups) to identify trends. For example, chloro-substitution at ortho positions enhances intramolecular hydrogen bonding, altering bioavailability .

- Dose-Response Refinement : Re-test ambiguous compounds under standardized conditions (e.g., fixed pH and serum concentration) .

Advanced Question: What crystallographic insights inform conformational stability in thiophene-3-carboxamides?

Answer:

X-ray structures reveal:

- Hydrogen-Bond Networks : Intramolecular N–H···O bonds (2.05–2.15 Å) create pseudo-5/6-membered rings, locking the thiophene-amide conformation .

- Packing Effects : Intermolecular C–H···O interactions (e.g., 3.2 Å) stabilize crystal lattices, influencing solubility .

- Dihedral Angles : Substituents on the cyclopentyl group induce torsional strain (e.g., >15°), affecting receptor binding .

Advanced Question: How do structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Electron-Donating Groups (EDGs) : Methoxy or methyl groups on the aryl ring enhance antioxidant activity by stabilizing radical intermediates .

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups improve antimicrobial potency by increasing electrophilicity .

- Steric Effects : Bulky substituents (e.g., naphthyl) reduce solubility but improve target selectivity via hydrophobic interactions .

Basic Question: What solvent systems are optimal for purification and solubility studies?

Answer:

- Recrystallization : Use ethanol or isopropyl alcohol for high-purity crystals (85–94% recovery) .

- Chromatography : Silica gel columns with ethyl acetate/hexane (3:7 v/v) resolve polar derivatives .

- Solubility Screening : DMSO or DMF dissolves thiophene-3-carboxamides for in vitro assays; aqueous buffers (pH 7.4) assess physiological stability .

Basic Question: How should storage conditions be optimized to prevent compound degradation?

Answer:

- Temperature : Store at –20°C in amber vials to avoid photodegradation .

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .

- Long-Term Stability : Monitor via HPLC every 6 months; degradation products often include oxidized thiophene rings or hydrolyzed esters .

Advanced Question: What mechanistic hypotheses explain the compound’s interaction with adenosine receptors?

Answer:

- Allosteric Modulation : The thiophene core binds to a hydrophobic pocket near the orthosteric site, enhancing agonist affinity .

- Hydrogen-Bonding : The amino group forms H-bonds with Thr257 and Glu172 residues, stabilizing the active receptor conformation .

- Substituent Effects : Cyclopentyl groups induce steric hindrance, preventing receptor desensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.